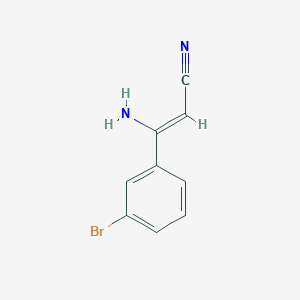

(Z)-3-Amino-3-(3-bromophenyl)acrylonitrile

Description

General Overview of Acrylonitrile (B1666552) Chemistry and Classification

Acrylonitrile, systematically named prop-2-enenitrile, is an organic compound with the chemical formula CH₂CHCN. wikipedia.org Its structure features a vinyl group (−CH=CH₂) directly attached to a nitrile (−C≡N) group. wikipedia.org This arrangement of a carbon-carbon double bond conjugated with a carbon-nitrogen triple bond confers significant reactivity upon the molecule.

Acrylonitrile is classified as an α,β-unsaturated nitrile. This class of compounds is known for its dual reactivity: the double bond can participate in electrophilic and radical additions as well as cycloaddition reactions, while the nitrile group can undergo hydrolysis, reduction, or act as a precursor to various nitrogen-containing heterocycles. Acrylonitrile itself is a crucial monomer in the production of commercially important polymers, including polyacrylonitrile (B21495) (a component of acrylic fibers) and acrylonitrile butadiene styrene (B11656) (ABS) plastics. wikipedia.org

Importance of Substituted Acrylonitriles as Versatile Building Blocks in Organic Synthesis

The substitution of the parent acrylonitrile structure gives rise to a diverse class of derivatives with broad utility in organic synthesis. acs.org These compounds serve as highly versatile building blocks, primarily because the electron-withdrawing nature of the nitrile group activates the double bond for nucleophilic attack (Michael addition). nsf.gov This reactivity allows for the facile introduction of a wide range of substituents, leading to highly functionalized molecules.

Substituted acrylonitriles are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. nsf.govnih.gov The acrylonitrile motif is found in numerous marketed drugs, highlighting its role as a valuable pharmacophore. nih.gov Synthetic strategies to access these derivatives are numerous and include classical methods like Knoevenagel condensation and Wittig-type reactions, as well as modern transition metal-catalyzed cross-coupling and cyanation reactions. nsf.govfrontiersin.org This synthetic accessibility, coupled with their reactivity, makes substituted acrylonitriles indispensable tools for the modern organic chemist.

Contextualization of Aminoacrylonitriles within Modern Synthetic Chemistry

Within the broader family of acrylonitrile derivatives, aminoacrylonitriles represent a particularly important subclass. These compounds contain both an amino group and a nitrile group attached to the vinyl framework. The presence of these two functional groups provides multiple reactive sites, enabling a diverse range of chemical transformations.

Historically, the synthesis of related α-aminonitriles via the Strecker synthesis has been a foundational method for the preparation of amino acids. organic-chemistry.org In modern synthetic chemistry, aminoacrylonitriles serve as precursors to a variety of nitrogen-containing heterocyclic compounds, such as pyridines, pyrimidines, and pyridazines, which are prevalent in medicinal chemistry. nih.govscielo.org.za The intramolecular and intermolecular reactions of aminoacrylonitriles are key steps in the construction of complex molecular architectures.

Specific Relevance of (Z)-3-Amino-3-(3-bromophenyl)acrylonitrile as a Key Chemical Entity

This compound is a specific substituted aminoacrylonitrile that holds considerable potential as a key intermediate in multi-step organic syntheses. Its chemical identity is defined by its molecular formula, C₉H₇BrN₂, and a molecular weight of approximately 223.07 g/mol . bldpharm.com

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| SMILES | N#C/C=C(N)/C1=CC=CC(Br)=C1 |

| MDL Number | MFCD12131143 |

The strategic importance of this molecule lies in its unique combination of functional groups and stereochemistry:

The (Z)-Amino-Acrylonitrile Moiety: This enamine-nitrile system is a versatile synthon. The amino group can be acylated, alkylated, or incorporated into heterocyclic rings. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the double bond can undergo various addition reactions.

The 3-Bromophenyl Group: The presence of a bromine atom on the phenyl ring is a critical feature. It serves as a handle for a wide variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of aryl, alkyl, alkynyl, or amino substituents at this position, enabling the rapid generation of a library of complex derivatives from a single intermediate.

The acrylonitrile scaffold itself is present in molecules with a wide range of biological activities, including anticancer and antimicrobial properties. nih.gov Consequently, this compound is not just a chemical compound but a strategic platform for the synthesis of novel and potentially bioactive molecules, making it a highly relevant entity in modern medicinal chemistry and materials science research. srdpharma.com

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-amino-3-(3-bromophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-4,6H,12H2/b9-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRACCZSIHMADD-WTKPLQERSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C(=C/C#N)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z 3 Amino 3 3 Bromophenyl Acrylonitrile

Historical Perspective on the Synthesis of Acrylonitrile (B1666552) Derivatives

The history of acrylonitrile synthesis dates back to 1893, when French chemist Charles Moureu first prepared the compound. igtpan.comacs.orgacs.org Moureu's initial synthesis was achieved through the dehydration of acrylamide (B121943) or ethylene (B1197577) cyanohydrin using phosphorus pentoxide. igtpan.comnih.gov For several decades, acrylonitrile remained a laboratory curiosity. Its industrial significance began to emerge in the 1930s with the development of its polymer, polyacrylonitrile (B21495), which became crucial for the production of synthetic rubbers and acrylic fibers. igtpan.comacs.org

Early commercial production methods, established in the 1940s, were often complex and expensive multi-step processes. These routes were typically based on the reaction of hydrogen cyanide with acetylene (B1199291) or ethylene oxide. nih.govresearchgate.net A paradigm shift occurred in the late 1950s with the development of the Sohio process by the Standard Oil of Ohio. acs.orgresearchgate.net This revolutionary single-step method involved the vapor-phase catalytic ammoxidation of propylene (B89431) with ammonia (B1221849) and air over a bismuth phosphomolybdate catalyst. igtpan.comacs.org The commercial introduction of the Sohio process in 1960 made acrylonitrile an inexpensive and readily available commodity chemical, dramatically expanding its use in the plastics and synthetic fiber industries. acs.orgnih.gov Today, the Sohio process accounts for over 90% of the world's acrylonitrile production. acs.orgnih.gov Over the years, other synthetic methods have been explored, including the dehydrogenative coupling of alcohols with nitriles and the hydrocyanation of alkynes, further broadening the synthetic chemist's toolkit for creating acrylonitrile derivatives. frontiersin.org

Targeted Synthetic Approaches for β-Aminoacrylonitriles

β-Aminoacrylonitriles, also known as β-enaminonitriles, are highly valuable and versatile building blocks in synthetic organic chemistry. Their conjugated system, incorporating both a nucleophilic amino group and an electrophilic nitrile group, allows for a wide range of chemical transformations. They serve as key intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, including derivatives of pyrimidine, indole (B1671886), and pyridine (B92270). researchgate.net

General synthetic strategies for accessing related β-amino acid structures often involve methods such as the conjugate addition of amines to Michael acceptors, Mannich-type reactions, or the metal-catalyzed hydrogenation of β-amino acrylates. illinois.edu However, these routes can require pre-functionalized starting materials or involve multiple steps. illinois.edu

More direct approaches to the β-aminoacrylonitrile core often leverage the reactivity of nitriles themselves. A common and effective method is the base-induced self-condensation of organonitriles. For instance, phenylacetonitrile (B145931) can undergo transformation in the presence of a strong base to yield a β-enaminonitrile. researchgate.net This type of condensation, along with methodologies like the Knoevenagel condensation and multi-component reactions, form the basis of targeted synthetic approaches for this important class of compounds.

Direct Synthetic Routes to (Z)-3-Amino-3-(3-bromophenyl)acrylonitrile

The synthesis of the specific target molecule, this compound, can be achieved through several strategic pathways that assemble the key structural features: the 3-bromophenyl ring, the β-amino group, and the acrylonitrile backbone.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. bhu.ac.in The reaction typically involves the nucleophilic addition of a compound with an active methylene (B1212753) group (such as malononitrile (B47326) or ethyl cyanoacetate) to a carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is generally catalyzed by a weak base, such as primary, secondary, or tertiary amines and their salts. wikipedia.orgnih.gov This method is widely employed for producing critical intermediates for pharmaceuticals, functional polymers, and other fine chemicals. nih.gov

While a classic Knoevenagel reaction involves an aldehyde or ketone, a related and highly effective strategy for synthesizing β-aminoacrylonitriles is the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed condensation of two nitrile molecules. To synthesize the target compound, this would involve the reaction of 3-bromobenzonitrile (B1265711) with acetonitrile (B52724) in the presence of a strong base like sodium amide. The mechanism proceeds through the formation of a carbanion from acetonitrile, which then attacks the electrophilic carbon of the 3-bromobenzonitrile. Subsequent tautomerization yields the stable (Z)-enamine product.

Table 1: Potential Reagents for Knoevenagel-Type Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |

| 3-Bromobenzonitrile | Acetonitrile | Sodium Amide (NaNH₂) | β-Aminoacrylonitrile |

| 3-Bromobenzaldehyde (B42254) | Malononitrile | Piperidine / Ammonium (B1175870) Acetate (B1210297) | Benzylidenemalononitrile |

| 3-Bromobenzoylacetonitrile | Ammonia / Ammonium Salts | Acid or Base Catalyst | β-Aminoacrylonitrile |

The reaction between an aromatic aldehyde like 3-bromobenzaldehyde and malononitrile in the presence of a catalyst such as an amino-bifunctional framework has been shown to proceed rapidly at room temperature, highlighting the efficiency of modern catalytic systems for this transformation. nih.gov

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of complex organic molecules. An efficient method for the synthesis of various aryl acrylonitrile derivatives is the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. nih.govnih.gov This approach provides access to a wide array of substituted and functionalized aryl acrylonitriles with high yields, often up to 95%. frontiersin.orgnih.gov

A notable catalyst system for this transformation is based on Palladium/NIXANTPHOS, which has demonstrated broad substrate scope and scalability. frontiersin.orgnih.govnih.gov The reaction tolerates various functional groups on the arylacetonitrile, including electron-withdrawing groups like fluoro, chloro, and bromo substituents. frontiersin.org

Table 2: Examples of Palladium-Catalyzed α-Alkenylation of Arylacetonitriles

| Arylacetonitrile Substrate | Vinyl Halide/Triflate | Yield | Reference |

| 4-Fluorophenylacetonitrile | Vinyl Bromide | 83% | frontiersin.org |

| 4-Chlorophenylacetonitrile | Vinyl Bromide | 95% | frontiersin.org |

| 4-Bromophenylacetonitrile | Vinyl Bromide | 50% | frontiersin.org |

| 2-(1-Methyl-1H-indol-3-yl)acetonitrile | Vinyl Bromide | 93% | frontiersin.org |

This methodology directly produces an aryl acrylonitrile skeleton. To obtain the target compound this compound, this route would be indirect. It would require the synthesis of an appropriate α,β-unsaturated acrylonitrile via alkenylation, followed by a subsequent chemical step to introduce the amino group at the β-position. This makes the pathway less convergent compared to condensation or multi-component strategies.

Multi-component reactions (MCRs) are highly convergent and efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural elements from each starting material. nih.gov This approach is prized for its atom economy, reduction of intermediate isolation steps, and ability to rapidly generate molecular complexity. nih.gov

Numerous named MCRs, such as the Strecker, Ugi, and Biginelli reactions, are fundamental in medicinal and combinatorial chemistry. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, related structures have been successfully assembled using this logic. For example, a one-pot, three-component reaction of arylglyoxals, malononitrile, and hydrazine (B178648) hydrate (B1144303) at room temperature has been used to synthesize 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za

A hypothetical MCR for the target compound could involve the reaction of 3-bromobenzaldehyde, a cyanide source (e.g., potassium cyanide), and an ammonia source in a single pot. However, this would likely favor the formation of an α-aminonitrile via the Strecker reaction. A more viable MCR approach would be a variation of the Thorpe-Ziegler condensation, where 3-bromobenzonitrile, another active nitrile, and a base react in a one-pot sequence to form the desired β-aminoacrylonitrile scaffold.

Complex molecules are often constructed through multi-step pathways starting from readily available precursors. For this compound, a logical precursor-based approach would start with either 3-bromobenzonitrile or 3-bromoacetophenone.

Route from 3-Bromobenzonitrile: This is arguably the most direct precursor-based route. As mentioned previously, a Thorpe-Ziegler condensation between 3-bromobenzonitrile and the enolate of acetonitrile, generated by a strong base, would directly assemble the carbon-nitrogen skeleton of the target molecule. This method is a known and reliable way to synthesize β-enaminonitriles. researchgate.net

Route from 3-Bromoacetophenone: An alternative route begins with 3-bromoacetophenone. This ketone can be reacted with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate enaminone. The enaminone can then be converted to the final product by reaction with a cyanating agent, such as tosyl cyanide, which would replace the enamine's oxygen equivalent with a nitrile group.

Derivatization of an Existing Core: In the synthesis of complex pharmaceutical agents, functional groups are often installed on a pre-formed molecular scaffold. For example, in the synthesis of Citalopram analogues, a key dihydroisobenzofuran core is first constructed, and then functional groups are added or modified. nih.gov A similar strategy could be envisioned where a bicyclo[1.1.1]pentane core is first synthesized and then functionalized with the necessary (3-bromophenyl) and aminoacrylonitrile moieties through subsequent reactions. acs.org This approach highlights the modularity of modern organic synthesis.

Stereoselective Synthesis of Z-Acrylonitrile Isomers

The stereoselective synthesis of Z-acrylonitrile isomers, such as this compound, is often approached through base-catalyzed condensation reactions. A prominent method in this context is the Thorpe-Ziegler reaction, which involves the self-condensation of nitriles. In the case of the target molecule, this would entail the dimerization of 3-bromobenzonitrile.

The mechanism of the Thorpe-Ziegler reaction proceeds through the formation of an enamine intermediate. The stereochemical outcome of the reaction, yielding the Z- or E-isomer, is influenced by the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control. For many β-enaminonitrile derivatives, the Z-isomer is the thermodynamically more stable product. This stability is often attributed to factors such as intramolecular hydrogen bonding.

While specific literature detailing the synthesis of this compound is not extensively available in the public domain, analogous syntheses of sulfur-containing β-enaminonitrile derivatives have demonstrated high stereoselectivity for the Z-isomer. In one such study, an electrochemical C(sp3)–H bond oxidative functionalization of acetonitrile with thiols resulted in the formation of tetrasubstituted olefins with a Z/E ratio as high as 19:1. nih.gov Density functional theory (DFT) calculations in that study suggested that the Z-isomer was the thermodynamically favored product. nih.gov This provides a strong indication that a Thorpe-Ziegler type condensation of 3-bromobenzonitrile could similarly favor the formation of the Z-isomer.

The general conditions for such base-catalyzed nitrile condensations often involve the use of a strong base, such as sodium hydride or sodium amide, in an appropriate solvent like dimethylformamide (DMF) or toluene. The reaction temperature can be a critical parameter in controlling the stereoselectivity.

Evaluation of Scalability and Efficiency in Synthetic Protocols

The scalability and efficiency of a synthetic protocol are crucial considerations for its practical application. For the synthesis of this compound, the Thorpe-Ziegler reaction presents a potentially scalable route.

Research on related compounds has demonstrated the feasibility of gram-scale synthesis using this methodology. For instance, the condensation of phenylacetonitrile and acrylonitrile to form an α-amino-β-cyano cyclohexene (B86901) skeleton has been successfully performed on a 5.0-gram scale, achieving a yield of 71%. nih.gov This suggests that the self-condensation of 3-bromobenzonitrile could also be amenable to scale-up.

However, several challenges are associated with the Thorpe-Ziegler reaction that can impact its efficiency and scalability. These include the potential for side reactions, such as the hydrolysis of the nitrile group in the presence of moisture, and the need for strictly anhydrous conditions due to the use of strong bases. The reaction can also be difficult to control, potentially leading to the formation of a mixture of products if not carefully optimized. numberanalytics.com

The efficiency of the process is also dependent on the yield of the desired Z-isomer and the ease of its separation from any E-isomer that may be formed. Chromatographic purification is often required to isolate the pure Z-isomer. nih.gov

To improve the efficiency and scalability of such synthetic protocols, optimization of reaction parameters is key. This includes the careful selection of the base, solvent, and reaction temperature to maximize the yield and stereoselectivity. The development of alternative catalysts, such as Lewis acids or transition metal complexes, may also offer pathways to milder reaction conditions and improved control over the reaction outcome. numberanalytics.com

Below is a table summarizing the potential synthetic approach for this compound based on analogous reactions.

| Reaction Type | Reactants | Potential Catalyst/Base | Potential Solvent | Key Considerations |

| Thorpe-Ziegler Reaction | 3-Bromobenzonitrile | Sodium Hydride (NaH), Sodium Amide (NaNH2) | Dimethylformamide (DMF), Toluene | Anhydrous conditions, Temperature control for stereoselectivity |

Stereochemical Aspects and Configurational Analysis of Z 3 Amino 3 3 Bromophenyl Acrylonitrile

Fundamentals of Geometric Isomerism in Acrylonitrile (B1666552) Systems

Geometric isomerism, a form of stereoisomerism, arises in molecules that have restricted rotation around a bond, typically a carbon-carbon double bond. libretexts.orgchemistrytalk.org In substituted acrylonitrile systems, this restricted rotation leads to the possibility of two distinct spatial arrangements of substituents, known as geometric isomers. youtube.com These isomers are designated as either Z (from the German zusammen, meaning "together") or E (from the German entgegen, meaning "opposite").

The designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. For (Z)-3-Amino-3-(3-bromophenyl)acrylonitrile, the carbon atoms of the C=C double bond are each bonded to two different groups. One carbon is attached to a cyano group (-CN) and a hydrogen atom (-H). The other carbon is bonded to an amino group (-NH2) and a 3-bromophenyl group. According to the CIP rules, the 3-bromophenyl group has a higher priority than the amino group, and the cyano group has a higher priority than the hydrogen atom. In the Z-isomer, the two higher-priority groups (the 3-bromophenyl and cyano groups) are located on the same side of the double bond. chemistrytalk.org Conversely, in the E-isomer, they would be on opposite sides. This difference in spatial arrangement, despite identical atomic connectivity, results in distinct physical and chemical properties for the E and Z isomers. libretexts.org

Methodologies for Z/E Isomer Discrimination and Configurational Assignment

The definitive assignment of the Z or E configuration for acrylonitrile derivatives requires specialized analytical techniques capable of probing the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Techniques for Z-Configuration Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between geometric isomers in solution. The chemical shift (δ) of the vinylic proton is particularly informative. In many substituted acrylonitriles, the vinylic proton in the Z-isomer experiences a different electronic environment compared to the E-isomer due to the anisotropic effect of the nearby substituents. For instance, in related structures, the chemical shifts of vinylic protons can differ between isomers, although sometimes the difference may be small. reddit.com

In the (Z)-configuration of 3-amino-3-(aryl)acrylonitriles, the vinylic proton is cis to the amino group and trans to the aryl group. The chemical environment created by the proximity of the cyano and amino groups influences its resonance frequency. 13C NMR can also be used, as the chemical shifts of the carbon atoms in the double bond and the cyano group are sensitive to the isomeric configuration.

Table 1: Representative 1H NMR Chemical Shifts for Vinylic Protons in Related Acrylonitrile Isomers

| Isomer Configuration | Typical Chemical Shift (δ) of Vinylic Proton (ppm) |

|---|---|

| Z-Isomer | Varies depending on substituents, often influenced by through-space effects. |

| E-Isomer | Generally shifted compared to the Z-isomer due to different magnetic anisotropy. |

Note: Actual chemical shifts are highly dependent on the specific molecule and solvent.

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Confirmation

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that confirms stereochemistry by detecting through-space interactions between protons that are in close proximity (typically <5 Å). libretexts.orgintermediateorgchemistry.co.uk This method is not dependent on through-bond coupling. intermediateorgchemistry.co.uk For this compound, an NOE experiment would be expected to show a correlation between the vinylic proton and the protons of the amino group, as they are on the same side of the double bond. Furthermore, a correlation between the ortho-protons of the 3-bromophenyl ring and the amino protons would provide strong evidence for the Z configuration. Conversely, in the E-isomer, an NOE correlation would be expected between the vinylic proton and the ortho-protons of the phenyl ring. libretexts.org Both 1D and 2D NOESY experiments can be used to detect these spatial relationships. acs.orgacs.org

Table 2: Expected NOE Correlations for Isomers of 3-Amino-3-(3-bromophenyl)acrylonitrile

| Irradiated Protons | Expected NOE Enhancement in Z-Isomer | Expected NOE Enhancement in E-Isomer |

|---|---|---|

| Amino (-NH2) protons | Vinylic proton, Ortho-protons of phenyl ring | Cyano group (no proton), Vinylic proton |

| Vinylic proton | Amino (-NH2) protons | Ortho-protons of phenyl ring |

X-ray Crystallography for Solid-State Stereochemical Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. greeley.orgwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated. greeley.org This map allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and, crucially, the stereochemical configuration around the double bond. wikipedia.orgnih.gov Studies on analogous substituted acrylonitriles have successfully used this technique to confirm their Z or E configuration by directly visualizing the spatial arrangement of the substituents relative to the plane of the double bond. researchgate.netresearchgate.net This method provides incontrovertible proof of the Z-configuration for this compound if a suitable crystal can be obtained.

Mechanistic Insights into Z-Selectivity in Synthesis

The preferential formation of the Z-isomer in the synthesis of enamines and related compounds is often governed by a combination of kinetic and thermodynamic factors. mdpi.com In reactions like the Knoevenagel condensation, which is used to synthesize similar structures, the stereochemical outcome can be influenced by reaction conditions. researchgate.net

The Z-selectivity in the synthesis of related enamines can sometimes be attributed to the formation of a six-membered cyclic transition state stabilized by an intramolecular hydrogen bond between the amino group and a substituent on the other carbon of the forming double bond (e.g., the nitrogen of the cyano group). This interaction can steer the reaction pathway to favor the kinetic Z-product. While the E-isomer might be the more thermodynamically stable product in some cases, the activation energy to form the Z-isomer via this stabilized transition state is lower, leading to its predominant formation under kinetic control. mdpi.comorganic-chemistry.org In some syntheses, the Z-adduct is formed first as the kinetic product, which may then isomerize to the more thermodynamically stable E-isomer if the reaction is allowed to proceed for longer times or at higher temperatures. mdpi.com

Conformational Analysis and Isomeric Stability of this compound

The conformational analysis of this compound involves considering the rotation around single bonds, particularly the C-C bond connecting the phenyl ring to the double bond. The planarity of the molecule is a key factor in its stability. Conjugation between the phenyl ring, the double bond, and the cyano group favors a planar conformation.

The relative stability of Z and E isomers is a balance of steric and electronic effects. The Z-isomer may experience steric hindrance between the 3-bromophenyl group and the cyano group. However, this can be offset by stabilizing electronic interactions, such as the formation of an intramolecular hydrogen bond between one of the N-H protons of the amino group and the nitrogen atom of the cyano group. This type of interaction is known to stabilize the Z-configuration in similar β-enaminonitriles. organic-chemistry.org While the E-isomer might be thermodynamically favored in some systems due to reduced steric strain, the Z-isomer can be the more stable or isolable product if such stabilizing intramolecular forces are significant. nih.gov Computational methods, such as density functional theory (DFT), are often employed to calculate the relative energies of the different isomers and conformers to predict their stability. researchgate.net

Advanced Spectroscopic Characterization of Z 3 Amino 3 3 Bromophenyl Acrylonitrile

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of (Z)-3-Amino-3-(3-bromophenyl)acrylonitrile is expected to exhibit several characteristic absorption bands corresponding to its specific structural features.

The primary amine (NH₂) group typically shows two distinct stretching vibrations in the region of 3400-3200 cm⁻¹. The nitrile (C≡N) group, a strong infrared absorber, is anticipated to produce a sharp and intense peak around 2220-2260 cm⁻¹. The carbon-carbon double bond (C=C) of the acrylonitrile (B1666552) backbone, being part of a conjugated system, will likely appear in the 1650-1580 cm⁻¹ range. Aromatic C=C stretching vibrations from the bromophenyl ring are also expected in the 1600-1450 cm⁻¹ region. Furthermore, the C-Br stretching vibration can be expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Primary Amine (NH₂) |

| 2260 - 2220 | C≡N Stretch | Nitrile |

| 1650 - 1580 | C=C Stretch | Alkene |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 800 - 600 | C-H Bending | Aromatic Ring (meta-subst.) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional techniques, the complete chemical structure of this compound can be confirmed.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the amino, vinylic, and aromatic protons. The two protons of the primary amine (NH₂) group are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent. The single vinylic proton (=CH) would likely appear as a singlet in the olefinic region of the spectrum. The 3-bromophenyl group will give rise to a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm). Due to the meta-substitution, four distinct signals are expected: a singlet (or narrow triplet) for the proton between the two bromo-substituent influenced positions, a triplet, and two doublets.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~ 7.8 - 7.2 | m (multiplet) | 4H | Ar-H |

| ~ 5.0 - 4.5 | s (singlet) | 1H | =CH -CN |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. The spectrum for this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is typically found in the 115-125 ppm range. The two sp² carbons of the double bond will resonate at different fields; the carbon bearing the amino group (C-NH₂) will be significantly downfield shifted compared to the carbon adjacent to the nitrile group. The six carbons of the 3-bromophenyl ring will produce six distinct signals in the aromatic region (120-145 ppm), with the carbon directly attached to the bromine atom (C-Br) being identifiable by its characteristic chemical shift.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 160 | C -NH₂ |

| ~ 140 | Aromatic C -C= |

| ~ 135 - 120 | Aromatic C H & C -Br |

| ~ 120 | C ≡N |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in establishing the connectivity of protons on the aromatic ring. It would show cross-peaks between adjacent (vicinal) aromatic protons, helping to decipher the complex multiplet pattern.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each carbon atom with its directly attached proton(s). This would definitively link the ¹H signals of the vinylic and aromatic protons to their corresponding ¹³C signals identified in the carbon spectrum. For instance, the signal for the vinylic proton would show a correlation to the signal for the =CH carbon, and each aromatic proton signal would correlate to its respective aromatic CH carbon signal. Carbons without attached protons (quaternary carbons like C-Br, C-C=, C-NH₂, and C≡N) would be absent from the HSQC spectrum, aiding in their identification.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₉H₇BrN₂. Its calculated monoisotopic mass is approximately 221.98 Da.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the spectrum will show two peaks of almost equal intensity for the molecular ion, one at M⁺ and another at [M+2]⁺.

Electron ionization (EI-MS) would likely induce characteristic fragmentation. Plausible fragmentation pathways include the loss of the bromine radical (•Br) to give a fragment at [M-79/81]⁺, loss of a hydrogen cyanide (HCN) molecule to yield an ion at [M-27]⁺, or cleavage of the amino group. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| ~ 222 / 224 | Molecular Ion Peak [M]⁺ / [M+2]⁺ |

| ~ 143 | Fragment Peak [M - Br]⁺ |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system in this compound, which includes the phenyl ring, the C=C double bond, and the nitrile group, is expected to give rise to strong UV absorption.

The spectrum would likely be characterized by intense π → π* transitions. The presence of the amino group (an auxochrome) and the bromine atom on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenylacrylonitrile. The primary absorption bands are anticipated in the UV region, potentially extending into the near-visible range depending on the solvent polarity. Studies on similar chromophores suggest that these compounds exhibit absorption maxima that can be influenced by the solvent environment. mdpi.com

Table 5: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Electronic Transition | Chromophore |

|---|

Table of Compounds

| Compound Name |

|---|

X-ray Diffraction Studies for Precise Molecular Geometry and Crystal Packing

No crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in peer-reviewed publications. Therefore, precise details regarding its molecular geometry, bond lengths, bond angles, and crystal packing arrangement remain undetermined.

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. Such studies would provide invaluable insights into:

Molecular Conformation: The spatial orientation of the 3-bromophenyl group relative to the aminoacrylonitrile moiety.

Bond Parameters: Exact measurements of bond lengths and angles within the molecule.

Intermolecular Interactions: The nature and geometry of non-covalent interactions (e.g., hydrogen bonding, halogen bonding, π-stacking) that govern the crystal packing.

Crystal System and Space Group: Fundamental parameters describing the symmetry and unit cell of the crystal lattice.

While studies on analogous acrylonitrile derivatives exist, providing a general understanding of their structural properties, the specific influence of the 3-bromo substitution on the crystal engineering of the target compound cannot be detailed without direct experimental evidence.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Application of Specialized Spectroscopic Techniques (e.g., Linear-Dichroic IR Spectroscopy)

There is no available research detailing the application of specialized spectroscopic techniques, such as linear-dichroic infrared (LD-IR) spectroscopy, to this compound.

LD-IR spectroscopy is a powerful method for investigating molecular orientation and the alignment of specific functional groups within an ordered sample, such as a stretched polymer film or a liquid crystal. By measuring the differential absorption of polarized infrared light, this technique can determine the orientation of transition dipole moments associated with specific vibrational modes. For this compound, such a study could potentially elucidate:

The orientation of the C≡N (nitrile) stretching vibration.

The orientation of the N-H bonds of the amino group.

The orientation of the aromatic C-H and C-Br bonds on the phenyl ring.

This information is crucial for understanding the anisotropic properties of materials containing this compound. However, in the absence of any published studies, a detailed analysis is not possible.

Table 2: Spectroscopic Data from Specialized Techniques for this compound

| Spectroscopic Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Dichroic Ratio | Orientation Function |

|---|---|---|---|---|

| Linear-Dichroic IR Spectroscopy | Data not available | Data not available | Data not available | Data not available |

Computational Chemistry Investigations of Z 3 Amino 3 3 Bromophenyl Acrylonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. nih.gov For a molecule like (Z)-3-Amino-3-(3-bromophenyl)acrylonitrile, DFT calculations, typically using functionals such as B3LYP or M06-2X combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its most stable three-dimensional arrangement (optimized geometry) and to analyze its electronic characteristics. researchgate.netresearchgate.net The process involves finding the minimum energy conformation of the molecule, which is confirmed when no imaginary frequencies are found in the vibrational frequency calculation, ensuring the identified structure is a true energy minimum. researchgate.net

Prediction of Molecular Geometry and Conformational Preferences

DFT calculations are used to predict the key geometrical parameters of this compound, including bond lengths, bond angles, and dihedral angles. The planarity of the molecule, particularly the orientation of the 3-bromophenyl ring relative to the acrylonitrile (B1666552) backbone, is a key aspect of its conformational preference. The 'Z' configuration indicates that the amino group and the 3-bromophenyl group are on the same side of the C=C double bond. Computational studies on similar Z-isomers of acrylonitrile derivatives have shown that this configuration is often energetically more stable than the corresponding E-isomer. researchgate.netmdpi.com The rotational barrier around the C-C single bond connecting the phenyl ring to the vinyl group is also calculated to understand the molecule's flexibility and the most stable rotational conformer.

Table 1: Predicted Geometrical Parameters for a Representative Acrylonitrile Structure This table is illustrative, based on typical values for similar structures, as specific data for the target compound is not available.

| Parameter | Typical Predicted Value |

|---|---|

| C=C Bond Length (Å) | 1.35 - 1.37 |

| C≡N Bond Length (Å) | 1.15 - 1.17 |

| C-Br Bond Length (Å) | 1.89 - 1.91 |

| C-N (amino) Bond Length (Å) | 1.36 - 1.38 |

| C-C (phenyl-vinyl) Dihedral Angle (°) | 20 - 40 |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nmrdb.org For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO is likely centered on the electron-withdrawing acrylonitrile moiety.

Table 2: Representative Frontier Orbital Energies and Properties This table is illustrative, based on typical values for similar structures, as specific data for the target compound is not available.

| Property | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 4.5 |

Mapping of Molecular Electrostatic Potential (MEP) for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the cyano group and the amino group due to the presence of lone pairs of electrons. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding.

Theoretical Studies on Protonation Equilibria and Energetics

Computational methods can be used to study the protonation of this compound by calculating the proton affinity and the pKa values of potential protonation sites. The most likely sites for protonation are the nitrogen atoms of the amino and cyano groups. By calculating the total energy of the neutral molecule and its protonated forms, the most stable protonated species can be identified. This analysis is vital for understanding the molecule's behavior in acidic environments and its potential interactions with biological receptors.

Computational Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic properties, providing valuable support for experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign experimental IR spectra. Key vibrational modes for this molecule would include N-H stretching of the amino group, C≡N stretching of the nitrile group, C=C stretching of the vinyl group, and various C-H and C-Br vibrations. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). researchgate.net The calculations can reveal the nature of these transitions, such as π→π* or n→π*, which are characteristic of conjugated systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. aip.orgresearchgate.net These theoretical predictions are highly valuable for confirming the molecular structure and assigning experimental NMR signals. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient strategy for studying large molecular systems by treating a chemically significant region with high-accuracy quantum mechanics while the surrounding environment is described by a simpler molecular mechanics force field. While specific QM/MM studies on this compound are not extensively documented, the application of these methods to analogous systems highlights their potential utility.

For instance, QM/MM approaches, particularly the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method, have been successfully used to investigate the optical properties of related acrylonitrile derivatives in different environments. researchgate.net Such studies typically involve defining the acrylonitrile core as the QM region to accurately calculate electronic transitions, while the surrounding solvent or solid-state matrix is treated with MM. This partitioning allows for the prediction of properties like UV-Vis absorption spectra in a condensed phase, accounting for environmental effects. researchgate.net Furthermore, QM/MM methods coupled with the thermal vibration correlation function (TVCF) have been employed to understand the role of intermolecular interactions, such as halogen bonding, on the quantum efficiency of organic molecules. researchgate.net This approach would be highly relevant for studying how the bromine atom in this compound influences its photophysical properties within a larger system.

Table 1: Representative Applications of QM/MM in Acrylonitrile Research

| Research Area | QM Region | MM Region | Investigated Properties |

|---|---|---|---|

| Optical Properties | Acrylonitrile Core | Solvent/Crystal Matrix | UV-Vis Spectra, Electronic Transitions |

| Excited State Dynamics | Chromophore | Environment | Quantum Efficiency, Non-radiative decay |

Theoretical Modeling of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for modeling reaction mechanisms and characterizing transition states. For this compound, theoretical modeling can predict its reactivity and shed light on the pathways of its formation and subsequent transformations.

One relevant reaction is the nucleophilic attack on the nitrile group. Studies on various nitrile-containing compounds reacting with biological thiols like cysteine have used DFT to map out the potential energy surface. nih.gov These investigations show that the reaction typically proceeds through a concerted synchronous mechanism, where the nucleophilic attack and protonation occur simultaneously at the transition state (TS). nih.gov Key geometric parameters, such as the change in hybridization of the nitrile carbon from sp to sp², can be tracked along the intrinsic reaction coordinate (IRC) to confirm the mechanism. nih.gov A similar approach could be applied to model the reactivity of this compound with various nucleophiles.

The synthesis of related amino-pyridazine-carbonitriles has been achieved through a one-pot, three-component reaction involving malononitrile (B47326), an arylglyoxal, and hydrazine (B178648) hydrate (B1144303). scielo.org.za The proposed mechanism involves the initial formation of a hydrazone, followed by nucleophilic attack by malononitrile. scielo.org.za Computational modeling of the synthesis of this compound could validate proposed synthetic routes and identify key intermediates and transition states, thereby helping to optimize reaction conditions. DFT calculations can determine the activation energies for different potential pathways, revealing the most kinetically favorable route. nih.gov

Table 2: Key Parameters in Theoretical Reaction Modeling

| Parameter | Description | Method of Calculation |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | DFT, locating the transition state. |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Vibrational frequency analysis (one imaginary frequency). |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants to products via the TS. | IRC calculations following the gradient from the TS. |

Computational Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions, which dictates the material's physical properties. Computational analysis is crucial for understanding the crystal packing of this compound.

Energy Framework Analysis , often performed using methods like the Coulomb-London-Pauli-PIXEL (CLP-PIXEL) energy analysis, allows for the quantification of interaction energies between molecular pairs within the crystal lattice. researchgate.netnih.gov This method decomposes the total interaction energy into Coulombic, polarization, dispersion, and repulsion terms. nih.gov Studies on similar molecules have shown that dispersion forces often dominate the stabilization of the crystal packing. nih.gov For this compound, PIXEL calculations could identify the most significant dimers and motifs, such as those formed by C-H···N hydrogen bonds or π-π stacking interactions involving the phenyl ring. researchgate.netnih.gov

DFT calculations are also used to compare the energies of different isomers or conformers to predict the most stable form. For example, the calculated total energy difference between Z and E isomers of a related tribromophenyl-acrylonitrile showed the Z isomer to be more stable, which was consistent with the experimental findings. researchgate.netnih.gov Such calculations would be essential to confirm the stability of the (Z)-isomer of 3-amino-3-(3-bromophenyl)acrylonitrile.

Table 3: Common Intermolecular Interactions and Their Computational Analysis

| Interaction Type | Description | Computational Tool |

|---|---|---|

| Hydrogen Bonding (e.g., C-H···N) | An electrostatic attraction between a hydrogen atom and an electronegative atom. | Hirshfeld Surface Analysis, PIXEL, QTAIM |

| Halogen Bonding (e.g., Br···N) | A non-covalent interaction involving a halogen atom as an electrophilic species. | Hirshfeld Surface Analysis, PIXEL |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | PIXEL, NCI Plot |

Reactivity and Transformations of Z 3 Amino 3 3 Bromophenyl Acrylonitrile

Reactivity at the Acrylonitrile (B1666552) Moiety

The acrylonitrile portion of the molecule, characterized by a carbon-carbon double bond conjugated with a nitrile group (-C≡N), is the primary site for a variety of chemical transformations. The strong electron-withdrawing nature of the nitrile group renders the double bond electron-deficient and thus susceptible to attack by nucleophiles and participation in cycloaddition reactions.

The carbon-carbon double bond in (Z)-3-Amino-3-(3-bromophenyl)acrylonitrile is activated towards nucleophilic attack, making it a classic Michael acceptor. The β-carbon (the carbon atom adjacent to the nitrile group) is highly electrophilic due to resonance delocalization of electron density towards the nitrogen atom of the nitrile. This facilitates conjugate addition reactions with a wide range of nucleophiles. The general mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation to yield the saturated addition product.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product Structure |

|---|---|---|

| Thiols | Ethanethiol (EtSH) | 3-Amino-3-(3-bromophenyl)-2-(ethylthio)propanenitrile |

| Amines | Diethylamine (Et₂NH) | 3-Amino-2-(diethylamino)-3-(3-bromophenyl)propanenitrile |

| Carbanions | Diethyl malonate | Diethyl 2-(1-amino-1-(3-bromophenyl)-2-cyanoethyl)malonate |

The electron-deficient nature of the alkene in the acrylonitrile moiety makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions, such as the [3+2] cycloaddition, are powerful methods for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. mdpi.com The reaction involves the concerted or stepwise addition of a 1,3-dipole, such as a nitrone or an azide, across the double bond. Such transformations provide a direct route to complex, nitrogen-containing heterocyclic scaffolds. nih.govbeilstein-journals.org

Table 2: Example of a [3+2] Cycloaddition Reaction

| 1,3-Dipole | Reagent Example | Expected Product Class |

|---|---|---|

| Nitrone | C-Phenyl-N-methylnitrone | Isoxazolidine |

| Azide | Phenyl azide | Triazoline (may rearrange to triazole) |

The nitrile group is a versatile functional group that can be transformed into other nitrogen-containing moieties, most commonly amides and carboxylic acids, through hydrolysis. wikipedia.org The reaction can be catalyzed by either acid or base. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis : Heating the compound with an aqueous acid (e.g., HCl, H₂SO₄) first produces a primary amide intermediate, which upon further heating is hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com

Base-Catalyzed Hydrolysis : Treatment with a hot aqueous base (e.g., NaOH) also proceeds through an amide intermediate but yields a carboxylate salt and ammonia (B1221849) gas. libretexts.orglibretexts.org The free carboxylic acid can be obtained by subsequent acidification of the reaction mixture.

Table 3: Hydrolysis of the Nitrile Group

| Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|

| H₃O⁺, Heat | (Z)-3-Amino-3-(3-bromophenyl)acrylamide | (Z)-3-Amino-3-(3-bromophenyl)acrylic acid |

Selective reduction of either the carbon-carbon double bond or the nitrile group presents a synthetic challenge due to the proximity and reactivity of both functional groups. However, specific reagents and conditions can be employed to favor one transformation over the other.

Reduction of the Nitrile Group : The nitrile can be reduced to a primary amine (e.g., 3-amino-3-(3-bromophenyl)prop-1-en-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with specific catalysts such as Raney Nickel under controlled conditions. wikipedia.orgresearchgate.netorganic-chemistry.org Care must be taken as many of these conditions can also reduce the double bond.

Reduction of the Double Bond : Selective reduction of the C=C double bond while preserving the nitrile and amino groups can be challenging. Methods like catalytic transfer hydrogenation using reagents such as Hantzsch esters in the presence of a Brønsted acid might achieve this transformation, yielding 3-amino-3-(3-bromophenyl)propanenitrile. acs.org Ionic hydrogenation is another potential method for the selective reduction of activated alkenes.

Table 4: Potential Selective Reduction Pathways

| Target Functional Group | Reagent/Condition | Expected Product |

|---|---|---|

| Nitrile Group | 1. LiAlH₄2. H₂O | (Z)-4-Amino-4-(3-bromophenyl)but-2-en-1-amine |

| Nitrile Group | H₂ / Raney Cobalt | (Z)-4-Amino-4-(3-bromophenyl)but-2-en-1-amine |

| C=C Double Bond | Ionic Hydrogenation (e.g., Et₃SiH, TFA) | 3-Amino-3-(3-bromophenyl)propanenitrile |

Reactivity at the Amino Group

The primary amino group is directly attached to the carbon-carbon double bond, forming an enamine system. This configuration significantly modifies the typical reactivity of a primary amine.

The basicity of the amino group in this compound is considerably lower than that of a typical alkylamine. This reduction in basicity is attributed to two main electronic effects:

Resonance Delocalization : The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the acrylonitrile moiety. This delocalization stabilizes the molecule but reduces the availability of the lone pair for protonation.

Inductive Effect : The sp²-hybridized carbon of the double bond and the electron-withdrawing nitrile and 3-bromophenyl groups further decrease the electron density on the nitrogen atom, thus reducing its basicity.

Protonation occurs at the nitrogen atom to form an ammonium salt. The pKa of the corresponding conjugate acid is expected to be significantly lower than that of simple primary amines. The nitrile nitrogen can also act as a Lewis base, coordinating to metal centers or acting as a hydrogen bond acceptor. nih.gov

Table 5: Qualitative Basicity Comparison

| Compound | Structural Feature | Expected Basicity |

|---|---|---|

| Propylamine | Saturated alkylamine | Highest |

| Aniline | Amino group on an aromatic ring | Intermediate |

Compound Index

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-3-(3-bromophenyl)-2-(ethylthio)propanenitrile |

| 3-Amino-2-(diethylamino)-3-(3-bromophenyl)propanenitrile |

| Diethyl 2-(1-amino-1-(3-bromophenyl)-2-cyanoethyl)malonate |

| 3-Amino-3-(3-bromophenyl)succinonitrile |

| C-Phenyl-N-methylnitrone |

| Phenyl azide |

| Benzonitrile oxide |

| (Z)-3-Amino-3-(3-bromophenyl)acrylamide |

| (Z)-3-Amino-3-(3-bromophenyl)acrylic acid |

| 3-Amino-3-(3-bromophenyl)propanenitrile |

| (Z)-4-Amino-4-(3-bromophenyl)but-2-en-1-amine |

| 4-Amino-4-(3-bromophenyl)butan-1-amine |

| Propylamine |

| Aniline |

| Ethanethiol |

| Diethylamine |

| Diethyl malonate |

| Sodium Cyanide |

| Lithium aluminum hydride |

| Raney Nickel |

| Hantzsch ester |

| Triethylsilane |

Derivatization Reactions of the Amino Functionality

The primary amino group of this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and the synthesis of more complex molecules. As a primary amine, it readily undergoes reactions with electrophiles. Common derivatization strategies involve acylation, alkylation, and condensation reactions.

One of the most established methods for the derivatization of primary amines is the reaction with o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (MPA), under basic conditions. chromatographyonline.com This reaction forms a fluorescent isoindole derivative, which is often used for the sensitive detection and quantification of amino acids and other primary amines. chromatographyonline.com Another common reagent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with the amino group to form a stable, UV-active carbamate (B1207046) derivative. researchgate.net These reactions are typically performed to enhance detectability in analytical techniques like HPLC. shimadzu.com

Beyond analytical purposes, the amino group can be acylated using acid chlorides or anhydrides to form amides, or it can react with isocyanates to yield urea (B33335) derivatives. It can also undergo condensation with aldehydes and ketones to form Schiff bases (imines), which can serve as intermediates for further transformations.

The table below summarizes common derivatization reactions for the primary amino functionality.

| Reaction Type | Reagent Example | Functional Group Introduced | Product Class |

| Acylation | Acetyl Chloride | Acetyl | Amide |

| Carbamoylation | Phenyl Isocyanate | Phenylcarbamoyl | Urea |

| Sulfonylation | Tosyl Chloride | Tosyl | Sulfonamide |

| Condensation | Benzaldehyde | Benzylidene | Schiff Base (Imine) |

| OPA Derivatization | o-Phthaldialdehyde/Thiol | Substituted Isoindole | Fluorescent Adduct |

| FMOC Derivatization | FMOC-Cl | 9-Fluorenylmethoxycarbonyl | Carbamate |

Reactivity of the Bromophenyl Moiety

The bromophenyl group provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. It also influences the regiochemistry of any further substitution reactions on the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki)

The bromine atom on the phenyl ring makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for creating new C-C bonds. masterorganicchemistry.com

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, typically an aryl or vinyl boronic acid or boronic ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.commdpi.com This reaction is highly valued for its tolerance of a wide range of functional groups and its relatively mild conditions. mdpi.com By choosing the appropriate boronic acid, a variety of aryl, heteroaryl, or alkenyl groups can be introduced at the 3-position of the phenyl ring.

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. masterorganicchemistry.com This process forms a new carbon-carbon bond between the aryl group and one of the sp² carbons of the alkene, providing a direct method for the arylation of olefins.

The table below outlines typical conditions for these cross-coupling reactions.

| Reaction Name | Coupling Partner | Palladium Catalyst (Example) | Base (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | Substituted alkene |

Other Aromatic Substitution Reactions on the Bromophenyl Ring

The bromophenyl ring can undergo further substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents: the bromine atom and the 3-amino-2-cyanovinyl group. The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution (EAS). The vinyl group, particularly with its electron-donating amino functionality, is expected to be an activating, ortho-, para-directing group.

The positions on the ring relative to the existing substituents are:

Position 2: ortho to the bromo group, meta to the vinyl group.

Position 4: ortho to the bromo group, ortho to the vinyl group.

Position 5: para to the bromo group, meta to the vinyl group.

Position 6: meta to the bromo group, ortho to the vinyl group.

Given these competing effects, electrophilic substitution, such as nitration or halogenation, would likely yield a mixture of products. The most activated positions are 4 and 6 (ortho to the activating vinyl group). Between these, position 4 is also ortho to the deactivating bromo group, while position 6 is meta to it, potentially making position 6 the most favorable site for electrophiles. However, steric hindrance could also play a significant role.

Another important transformation is the palladium-catalyzed cyanation reaction , which can replace the bromine atom with a nitrile group using a cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]). nih.gov This reaction provides a route to dinitrile compounds, which are valuable synthetic intermediates.

Intramolecular Cyclization Pathways for Heterocycle Formation

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization. The amino, nitrile, and bromophenyl groups can all participate in ring-forming reactions.

One potential pathway involves the reaction between the amino and nitrile functionalities, a common strategy for constructing nitrogen-containing heterocycles. For instance, reaction with suitable reagents can lead to the formation of substituted pyridines, pyrimidines, or pyridazines. scielo.org.za

Furthermore, the bromophenyl moiety can participate in intramolecular cyclization via palladium-catalyzed reactions. An intramolecular Heck reaction could occur if a suitable olefin is introduced elsewhere in the molecule (e.g., via N-alkylation). More directly, radical cyclization is a powerful method for forming rings. The aryl bromide can be converted to an aryl radical, which can then attack another part of the molecule, such as the cyano group or the double bond, to form a new ring system. This approach has been used to synthesize polyheterocycles containing pyrrole (B145914) and pyridine (B92270) rings from o-bromophenyl-substituted precursors. beilstein-journals.org

The table below illustrates some potential heterocyclic scaffolds that could be synthesized from this compound or its immediate derivatives.

| Participating Groups | Reaction Type | Resulting Heterocycle (Example) |

| Amino + Nitrile | Condensation/Cyclization | Pyridine, Pyrimidine |

| Bromophenyl + Amino/Nitrile | Intramolecular Pd-Coupling | Isoquinoline, Quinoline |

| Bromophenyl + other moiety | Intramolecular Radical Cyclization | Fused Polyheterocycles |

| Amino + external C=C-C=O | Domino Reaction | Spiro[indene-2,3′-pyrrolidines] nih.gov |

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Diverse Nitrogen-Containing Heterocyclic Compounds

This acrylonitrile (B1666552) derivative serves as a foundational element for the synthesis of numerous heterocyclic systems, which are core structures in many biologically active compounds.

While direct synthesis of pyridazine (B1198779) derivatives from (Z)-3-amino-3-(3-bromophenyl)acrylonitrile is not extensively documented, its structural motifs are found in precursors for pyridazine synthesis. For instance, related 3-amino-5-arylpyridazine-4-carbonitriles have been synthesized through a one-pot, three-component reaction involving arylglyoxals, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303). scielo.org.zaresearchgate.net This suggests a potential pathway where a derivative of this compound could be employed in similar multicomponent reactions to yield pyridazine structures. The general approach often involves the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine. scielo.org.za

| Reactants | Conditions | Product | Reference |

| Arylglyoxals, Malononitrile, Hydrazine hydrate | Room temperature, Water/Ethanol | 3-Amino-5-arylpyridazine-4-carbonitriles | scielo.org.zaresearchgate.net |

| 1,2,3-Triazines, 1-Propynylamines | Neutral conditions | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

This table presents general methods for pyridazine synthesis, illustrating potential routes for utilizing derivatives of this compound.

The synthesis of indole (B1671886) derivatives often involves the formation of a pyrrole (B145914) ring fused to a benzene (B151609) ring. While direct cyclization of this compound to an indole is not a standard method, its components can be incorporated into indole-containing scaffolds. For example, 3-cyanoacetyl indoles are known to react with various reagents to form complex heterocyclic systems. nih.gov The synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones has been achieved through methods like the Eschenmoser coupling reaction, starting from 3-bromooxindoles. beilstein-journals.org

The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic method for forming the thiazole ring. derpharmachemica.com this compound, after conversion to a corresponding thioamide, could potentially react with an α-haloketone to yield a 2-aminothiazole (B372263) derivative. The synthesis of various 2-aminothiazole derivatives has been reported through the condensation of α-haloketones with substituted thioureas. derpharmachemica.comekb.eg

| Reactants | Conditions | Product | Reference |

| α-Haloketones, Thioamides/Thioureas | Reflux | 2-Aminothiazole derivatives | derpharmachemica.comekb.eg |

This interactive data table showcases a general and widely used method for the synthesis of thiazole derivatives.

The reaction of a compound containing a hydrazine moiety with a 1,3-dicarbonyl compound or its synthetic equivalent is a cornerstone of pyrazole (B372694) synthesis. beilstein-journals.org this compound, possessing a β-aminoacrylonitrile framework, is an excellent precursor for 5-aminopyrazole derivatives. The reaction with hydrazine hydrate would involve a nucleophilic attack of the hydrazine on the nitrile carbon, followed by cyclization. This approach is a well-established method for the synthesis of 5-aminopyrazoles from β-ketonitriles or related compounds. beilstein-journals.orgnih.govnih.gov A patent describes the synthesis of 3(5)-amino-pyrazole derivatives from the reaction of a compound of formula (III) with hydrazine hydrate in an alcohol solvent. google.com

| Reactants | Conditions | Product | Reference |

| β-Ketonitriles, Hydrazine | Varies | 5-Aminopyrazoles | beilstein-journals.orgnih.gov |

| Acrylonitriles with a leaving group, Hydrazine | Microwave-assisted | 3-Aminopyrazoles | beilstein-journals.org |

This table outlines common synthetic routes to pyrazole derivatives, highlighting the versatility of acrylonitrile precursors.

The reactivity of the amino and nitrile groups, along with the potential for further functionalization at the bromophenyl moiety, allows for the construction of various fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy in this regard. For example, 3-aminopyridazine (B1208633) derivatives can be transformed into pyrimido[1,2-b]pyridazine systems. semanticscholar.org Similarly, formal [4+2] annulation of β-aminoacrylamides with malononitrile has been used to synthesize substituted pyridin-2(1H)-ones. ias.ac.in These examples demonstrate the potential of the amino-acrylonitrile scaffold in building complex, multi-ring structures.

Role in the Construction of Advanced Organic Scaffolds

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The functional group array of this compound makes it an attractive component for such reactions. For instance, isonitrile-based MCRs are widely used to create diverse molecular scaffolds. mdpi.comnih.gov The development of novel MCRs is crucial for generating libraries of compounds for drug discovery and materials science. nih.govresearchgate.net The presence of the amino and nitrile groups allows for participation in cascade reactions, leading to the formation of intricate spiro and fused heterocyclic systems. nih.gov

Contribution to Molecular Diversification and Functionalization in Medicinal and Synthetic Chemistry

This compound is a versatile organic compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its utility in medicinal and synthetic chemistry stems from the presence of multiple reactive sites within its structure: an enamine system, a nitrile group, and a bromophenyl moiety. These functional groups act as handles that chemists can modify to create a wide array of new compounds, a process known as molecular diversification, or to introduce new properties, a process called functionalization.

The strategic placement of these groups allows for a variety of chemical transformations, making the molecule a key building block for generating libraries of compounds for drug discovery and materials science. The enamine functionality, for instance, is a precursor for the formation of various heterocyclic rings, which are core structures in many pharmaceuticals. The nitrile group offers a pathway to other functional groups like carboxylic acids or amines, while the bromine atom on the phenyl ring is perfectly suited for modern cross-coupling reactions.

Role in the Synthesis of Diverse Heterocyclic Scaffolds

The structure of this compound is primed for constructing diverse heterocyclic systems, which are foundational to medicinal chemistry. The combination of the amino group and the adjacent nitrile on a carbon-carbon double bond allows for cyclization reactions to form nitrogen-containing rings.

Detailed research on analogous compounds demonstrates this potential. For example, derivatives of 3-amino-acrylonitrile are widely used to synthesize a range of N-heterocycles:

Pyridazines: Related precursors are used in one-pot, three-component reactions to synthesize 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za These pyridazine structures are of significant interest due to their wide range of biological activities, including analgesic, insecticidal, and cardiotonic properties. scielo.org.za

Pyrrolizines and Pyrroles: The reaction of similar building blocks with malononitrile can lead to the formation of complex structures like 2-(3-amino-2,4-dicyanophenyl)pyrroles and 3-amino-1-acylethylidene-2-cyanopyrrolizines. nih.gov Arylpyrrole derivatives are important intermediates for compounds with potential anti-inflammatory and analgesic activities. nih.gov

Triazoles: The versatile reactivity of nitrile and amino groups is also harnessed in the synthesis of functionalized 3-amino-1,2,4-triazoles through 1,3-dipolar cycloaddition reactions. nih.gov

The presence of the 3-bromophenyl group on the acrylonitrile scaffold allows these complex heterocyclic cores to be further modified, expanding the diversity of the synthesized molecules.

Functionalization via Cross-Coupling Reactions

A primary contribution of this compound to molecular functionalization is the presence of the bromine atom on the phenyl ring. This halogen serves as a highly effective "handle" for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern organic synthesis. These reactions allow for the precise formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

This capability enables chemists to "decorate" the phenyl ring with a vast range of other molecular fragments, thereby fine-tuning the electronic, steric, and pharmacokinetic properties of the final molecule. For instance, replacing the bromine atom can introduce new aryl groups, alkyl chains, amines, or ethers, significantly altering the biological activity or material properties of the parent compound. Research on related bromo-substituted aromatic compounds has shown that this position is frequently targeted for modification to explore structure-activity relationships (SAR) in drug development. nih.gov